rac-(3R,7S)-2,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-trien-8-one,cis
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Overview
Description
rac-(3R,7S)-2,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-trien-8-one,cis: is a complex organic compound with a unique tricyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,7S)-2,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-trien-8-one,cis involves multiple steps, starting from readily available starting materials. The key steps typically include cyclization reactions, followed by functional group modifications to achieve the desired tricyclic structure. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to maximize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactions and the use of automated systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
rac-(3R,7S)-2,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-trien-8-one,cis undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines .
Scientific Research Applications
rac-(3R,7S)-2,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-trien-8-one,cis has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(3R,7S)-2,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-trien-8-one,cis involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. Detailed studies on its binding affinity and specificity are essential to understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tricyclic diazatricyclo derivatives with varying substituents and functional groups. Examples include:
- 3,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(10),11,13-triene
- 3-azatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-trien-2-one .
Uniqueness
rac-(3R,7S)-2,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-trien-8-one,cis is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H14N2O |
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Molecular Weight |
202.25 g/mol |
IUPAC Name |
(3aS,10aR)-2,3,3a,5,10,10a-hexahydro-1H-cyclopenta[b][1,5]benzodiazepin-4-one |
InChI |
InChI=1S/C12H14N2O/c15-12-8-4-3-7-9(8)13-10-5-1-2-6-11(10)14-12/h1-2,5-6,8-9,13H,3-4,7H2,(H,14,15)/t8-,9+/m0/s1 |
InChI Key |
YKYJANXYUWECMC-DTWKUNHWSA-N |
Isomeric SMILES |
C1C[C@H]2[C@@H](C1)NC3=CC=CC=C3NC2=O |
Canonical SMILES |
C1CC2C(C1)NC3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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